molecular formula C9H11BrFN B13047501 1-(5-Bromo-2-fluorophenyl)propan-1-amine

1-(5-Bromo-2-fluorophenyl)propan-1-amine

Cat. No.: B13047501
M. Wt: 232.09 g/mol
InChI Key: CDDJYOHZUZQHKX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C₉H₁₁BrFN It is classified as an aromatic amine due to the presence of an amine group bonded directly to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the aromatic ring.

    Amination: The brominated and fluorinated benzene derivative is then subjected to amination to introduce the amine group. This step often involves the use of ammonia or an amine source under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance the reaction rate and selectivity.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles and Electrophiles: Used in substitution reactions to replace the bromine or fluorine substituents.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted aromatic amines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)propan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with biological receptors to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-fluorophenyl)propan-2-amine: Differing by the position of the amine group.

    1-(5-Bromo-2-chlorophenyl)propan-1-amine: Differing by the halogen substituent.

    1-(5-Bromo-2-methylphenyl)propan-1-amine: Differing by the presence of a methyl group instead of fluorine.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3

InChI Key

CDDJYOHZUZQHKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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